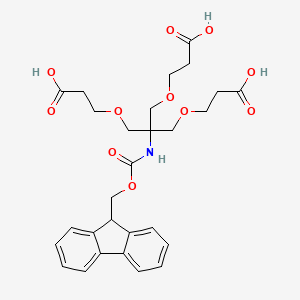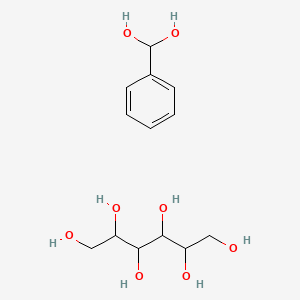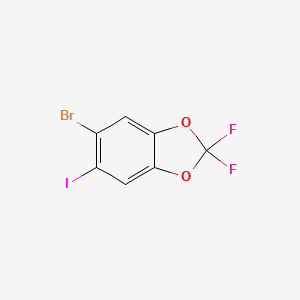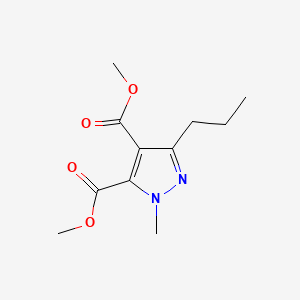
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is a complex organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is known for its stability under basic conditions and its ease of removal under mildly acidic conditions, making it a popular choice in solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. This is followed by the introduction of the tri-(carboxyethoxymethyl) moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is used extensively in peptide synthesis. Its ability to protect amino groups while allowing for selective deprotection makes it invaluable in the stepwise assembly of peptides.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. Its stability and ease of removal make it suitable for creating peptides that can interact with biological targets without premature degradation.
Medicine
In medicine, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents or as part of drug delivery systems.
Industry
Industrially, this compound is used in the production of peptide-based materials, which have applications in fields such as materials science and nanotechnology.
作用機序
The mechanism by which Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The tri-(carboxyethoxymethyl) moiety provides additional functional groups that can be used for further chemical modifications.
類似化合物との比較
Similar Compounds
Boc-Amido-Tri-(carboxyethoxymethyl)-methane: Uses the tert-butyloxycarbonyl (Boc) group instead of the Fmoc group.
Cbz-Amido-Tri-(carboxyethoxymethyl)-methane: Uses the carbobenzoxy (Cbz) group.
Uniqueness
Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is unique due to the Fmoc group’s stability under basic conditions and its ease of removal under mildly acidic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where these conditions are commonly used.
特性
分子式 |
C28H33NO11 |
|---|---|
分子量 |
559.6 g/mol |
IUPAC名 |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]propanoic acid |
InChI |
InChI=1S/C28H33NO11/c30-24(31)9-12-37-16-28(17-38-13-10-25(32)33,18-39-14-11-26(34)35)29-27(36)40-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,29,36)(H,30,31)(H,32,33)(H,34,35) |
InChIキー |
MJJJFZQHAMICEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide](/img/structure/B14779850.png)
![tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14779865.png)
![[2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B14779869.png)

![(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B14779892.png)
![Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14779896.png)
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14779897.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole](/img/structure/B14779904.png)

![(2R,3R,4S,5R)-2-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14779911.png)
![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)
